REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[F:8][C:9]([F:13])([F:12])[CH:10]=[CH2:11].[SH:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18].COC(OC)(C1C=CC=CC=1)C(C1C=CC=CC=1)=O>[OH-].[Na+]>[F:8][C:9]([F:13])([F:12])[CH2:10][CH2:11][S:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18] |f:4.5|
|
Name
|
|
Quantity
|
81 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10.28 g
|
Type
|
reactant
|
Smiles
|
FC(C=C)(F)F
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
SCCC(=O)O
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)C1=CC=CC=C1)(C1=CC=CC=C1)OC
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred with the black light on for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to <−50° C. with a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
CUSTOM
|
Details
|
was turned on (Starting temperature: −24° C.)
|
Type
|
CUSTOM
|
Details
|
a high temperature of 27.5° C.
|
Type
|
TEMPERATURE
|
Details
|
to heat from the lamp
|
Type
|
WAIT
|
Details
|
After 4 hours the black light was turned off
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction concentrated by rotary evaporation (41° C., 6 mm Hg)
|
Type
|
CUSTOM
|
Details
|
giving a pale yellow oil (18.09 g, 51:1 linear:branched isomer, 90 wt % linear isomer by GC internal standard assay, 16.26 g active, 93%)
|
Type
|
WASH
|
Details
|
was washed with toluene (30 mL)
|
Type
|
CUSTOM
|
Details
|
to remove non-polar impurities
|
Type
|
EXTRACTION
|
Details
|
was extracted with toluene (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
giving a pale yellow oil (14.15 g, 34:1 linear:branched isomer, 94 wt % linear isomer by GC internal standard assay, 13.26 g active, 76%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC(CCSCCC(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |